Rebimastat

Description

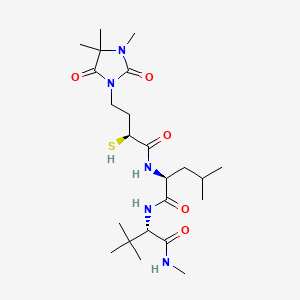

Structure

3D Structure

Properties

CAS No. |

259188-38-0 |

|---|---|

Molecular Formula |

C23H41N5O5S |

Molecular Weight |

499.7 g/mol |

IUPAC Name |

(2S)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-4-methyl-2-[[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanoyl]amino]pentanamide |

InChI |

InChI=1S/C23H41N5O5S/c1-13(2)12-14(17(29)26-16(19(31)24-8)22(3,4)5)25-18(30)15(34)10-11-28-20(32)23(6,7)27(9)21(28)33/h13-16,34H,10-12H2,1-9H3,(H,24,31)(H,25,30)(H,26,29)/t14-,15-,16+/m0/s1 |

InChI Key |

GTXSRFUZSLTDFX-HRCADAONSA-N |

SMILES |

CC(C)CC(C(=O)NC(C(=O)NC)C(C)(C)C)NC(=O)C(CCN1C(=O)C(N(C1=O)C)(C)C)S |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](C(=O)NC)C(C)(C)C)NC(=O)[C@H](CCN1C(=O)C(N(C1=O)C)(C)C)S |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(=O)NC)C(C)(C)C)NC(=O)C(CCN1C(=O)C(N(C1=O)C)(C)C)S |

Appearance |

Solid powder |

Other CAS No. |

259188-38-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMS-275291 D-2163 N-((2S)-2-mercapto-1-oxo-4-(3,4,4- trimethyl-2,5-dioxo-1-imidazolidinyl)butyl)-L-leucyl-N,3- dimethyl-L-Valinamide |

Origin of Product |

United States |

Foundational & Exploratory

Rebimastat: A Technical Whitepaper on a Broad-Spectrum Matrix Metalloproteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rebimastat (BMS-275291) is a second-generation, non-hydroxamate, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) developed for the potential treatment of cancer.[1][2] As a sulfhydryl-based compound, its mechanism of action involves the chelation of the catalytic zinc ion within the active site of various MMPs, thereby inhibiting their enzymatic activity.[1] Preclinical studies demonstrated its potential to inhibit tumor growth, invasion, and angiogenesis.[2] However, clinical development was ultimately halted due to adverse effects and a lack of significant survival benefits in late-stage clinical trials.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

Introduction to this compound and Matrix Metalloproteinases

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1] This ECM remodeling is integral to physiological processes such as wound healing and tissue development.[1] In the context of oncology, elevated MMP activity is associated with tumor progression, facilitating angiogenesis, invasion, and metastasis.[1] this compound was designed to counteract these processes by broadly inhibiting key MMPs involved in cancer pathology.[1]

Chemical Properties

-

IUPAC Name: (2S)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-4-methyl-2-[[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanoyl]amino]pentanamide[1]

-

Synonyms: BMS-275291[1]

-

Chemical Formula: C₂₃H₄₁N₅O₅S[1]

-

Molar Mass: 499.67 g·mol⁻¹[1]

Mechanism of Action

This compound functions as a competitive inhibitor of MMPs. Its sulfhydryl group binds to the zinc ion in the catalytic domain of the enzymes, a mechanism distinct from the hydroxamate-based MMP inhibitors.[1] This was intended to provide a "sheddase-sparing" effect, potentially reducing some of the side effects observed with earlier MMP inhibitors.[1] this compound has been shown to inhibit a range of MMPs, including MMP-1, MMP-2, MMP-7, MMP-8, MMP-9, and MMP-14.[1][3]

Preclinical Data

Preclinical evaluation of this compound demonstrated its potential as an anti-cancer agent. Key findings from in vivo and in vitro studies are summarized below.

In Vitro MMP Inhibition

Table 1: Inhibitory Profile of this compound

| Matrix Metalloproteinase (MMP) | Inhibition Status |

| MMP-1 | Inhibited[1] |

| MMP-2 | Inhibited[1] |

| MMP-3 | Inhibited[5] |

| MMP-7 | Inhibited[1] |

| MMP-8 | Inhibited[3] |

| MMP-9 | Inhibited[1] |

| MMP-13 | Inhibited[5] |

| MMP-14 | Inhibited[1] |

In Vivo Anti-Angiogenic and Anti-Tumor Activity

Preclinical studies showcased this compound's ability to inhibit angiogenesis and tumor progression in a dose-dependent manner.[2] A key model used to demonstrate this was the in vivo Matrigel plug cell migration assay.[2] In this model, this compound was shown to reduce the migration of endothelial cells into a subcutaneously implanted Matrigel plug, a proxy for angiogenesis.[4] Furthermore, it demonstrated efficacy in inhibiting tumor metastasis in models such as the B16-BL6 metastatic melanoma cell line.[2]

Clinical Trials and Outcomes

This compound progressed to clinical trials for various cancers, including non-small-cell lung cancer and breast cancer.

Phase I Clinical Trial

A Phase I study in patients with advanced or metastatic cancer established a recommended Phase II dose of 1200 mg/day.[6] At this dose, the mean plasma concentration of this compound at trough surpassed the calculated in vitro IC80 for MMP-2 and IC90 for MMP-9.[6] The most common drug-related adverse events were mild to moderate and included joint toxicity (myalgia/arthralgia), rash, fatigue, headache, nausea, and taste change.[6] Notably, dose-limiting joint toxicity, a concern with earlier MMP inhibitors, was not observed.[6]

Table 2: Summary of Phase I Clinical Trial of this compound (BMS-275291)

| Parameter | Finding |

| Patient Population | Advanced or metastatic cancer |

| Dose Escalation | 600 to 2400 mg/day (once daily, oral)[6] |

| Recommended Phase II Dose | 1200 mg/day[6] |

| Pharmacokinetics | Trough plasma concentrations exceeded in vitro IC80 for MMP-2 and IC90 for MMP-9 at the recommended dose.[6] |

| Adverse Events (Drug-Related) | Myalgia/arthralgia, rash, fatigue, headache, nausea, taste change (mild to moderate).[6] |

| Efficacy | No objective tumor responses, but disease stabilization was observed in some patients.[6] |

Phase III Clinical Trial in Non-Small-Cell Lung Cancer

A randomized, placebo-controlled Phase III trial evaluated the efficacy of this compound in combination with paclitaxel (B517696) and carboplatin (B1684641) in patients with advanced non-small-cell lung cancer. The study was terminated prematurely due to an interim analysis revealing no survival advantage and increased toxicity in the this compound arm.[3]

Table 3: Key Outcomes of the Phase III Clinical Trial in NSCLC

| Outcome | This compound + Chemotherapy | Placebo + Chemotherapy |

| Median Overall Survival | 8.6 months[3] | 9.2 months[3] |

| Median Progression-Free Survival | 4.9 months[3] | 5.3 months[3] |

| Response Rate | 25.8%[3] | 33.7%[3] |

| Significant Adverse Events | Increased flu-like symptoms, rash, hypersensitivity reactions, and febrile neutropenia.[3] |

Experimental Protocols

The following sections detail representative protocols for key assays used in the evaluation of MMP inhibitors like this compound.

In Vitro MMP Inhibition Assay: Fluorogenic Substrate Method

This assay is used to determine the in vitro potency of a compound against a specific MMP.

Principle: A fluorogenic peptide substrate, which is a substrate for the target MMP, is used. The peptide contains a fluorescent reporter group and a quencher group. In the intact substrate, the fluorescence is quenched. Upon cleavage by the MMP, the reporter and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-9)

-

Fluorogenic MMP substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

This compound (or other test inhibitor)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.

-

In the 96-well plate, add the recombinant MMP enzyme to each well (except for a no-enzyme control).

-

Add the diluted this compound solutions to the wells. Include a vehicle control (solvent only).

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Angiogenesis Assay: Matrigel Plug Assay

This in vivo assay assesses the effect of a compound on the formation of new blood vessels.

Principle: Matrigel, a basement membrane extract, is mixed with pro-angiogenic factors and injected subcutaneously into mice. The Matrigel forms a solid plug that becomes vascularized by the host's endothelial cells. The extent of this vascularization can be quantified to assess the anti-angiogenic effect of a test compound.

Materials:

-

Growth factor-reduced Matrigel

-

Pro-angiogenic factors (e.g., bFGF, VEGF)

-

This compound (for systemic or local administration)

-

Immunodeficient mice (e.g., C57BL/6 or athymic nude mice)

-

Anesthetic

-

Syringes and needles

-

Hemoglobin quantification kit (e.g., Drabkin's reagent)

-

Histology equipment and reagents (for immunohistochemistry)

Procedure:

-

Thaw Matrigel on ice.

-

On ice, mix the liquid Matrigel with pro-angiogenic factors. If testing local delivery, also mix in this compound at the desired concentration.

-

Anesthetize the mice.

-

Subcutaneously inject the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug at body temperature.

-

If testing systemic delivery, administer this compound to the mice daily via the desired route (e.g., oral gavage, intraperitoneal injection).

-

After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

-

Quantification Method 1: Hemoglobin Content:

-

Homogenize the Matrigel plugs.

-

Measure the hemoglobin concentration in the homogenates using a hemoglobin quantification kit. The amount of hemoglobin is proportional to the number of red blood cells, and thus the extent of vascularization.

-

-

Quantification Method 2: Immunohistochemistry:

-

Fix the Matrigel plugs in formalin and embed in paraffin.

-

Section the plugs and perform immunohistochemical staining for an endothelial cell marker (e.g., CD31).

-

Quantify the microvessel density by microscopy.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of MMP-9 in Cancer Progression

MMP-9, a key target of this compound, plays a significant role in tumor invasion and metastasis. Its expression is regulated by various signaling pathways, and its activity leads to the degradation of the ECM, release of growth factors, and promotion of angiogenesis.

Caption: Simplified signaling pathway for MMP-9 expression and activity in cancer.

Experimental Workflow for In Vitro MMP Inhibition Assay

The following diagram illustrates the typical workflow for determining the IC50 value of an MMP inhibitor.

References

- 1. A phase I study of oral BMS-275291, a novel nonhydroxamate sheddase-sparing matrix metalloproteinase inhibitor, in patients with advanced or metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Facebook [cancer.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Thiol Zinc-Binding Group of Rebimastat: A Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth investigation into the core functional element of Rebimastat (BMS-275291): its thiol-based zinc-binding group. This compound is a second-generation, broad-spectrum matrix metalloproteinase (MMP) inhibitor investigated for its antineoplastic properties.[1] Although its clinical development was halted due to adverse effects, the study of its mechanism of action offers valuable insights into the design of MMP inhibitors. This document details the quantitative inhibitory profile of this compound, the experimental protocols used to characterize its activity, and the critical signaling pathways it influences.

This compound and its Mechanism of Action

This compound was designed as a sulfhydryl-based MMP inhibitor, targeting the zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix (ECM).[2] In cancerous states, MMPs facilitate angiogenesis, tumor invasion, and metastasis.[2] this compound's therapeutic potential stemmed from its thiol (-SH) group, which acts as a potent zinc-binding group (ZBG). This group chelates the catalytic zinc (Zn²⁺) ion located within the active site of various MMPs, thereby inhibiting their enzymatic activity.[2]

The core inhibitory mechanism involves the coordination of the deprotonated thiolate anion (S⁻) with the Zn²⁺ ion in the MMP active site. This interaction blocks the catalytic machinery of the enzyme, preventing it from cleaving its natural substrates in the ECM.

Quantitative Inhibitory Profile

This compound exhibits broad-spectrum inhibition against several MMPs. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values for this compound against various MMP subtypes. This data is critical for understanding its potency and selectivity profile.

| MMP Subtype | IC₅₀ (nM) | Kᵢ (nM) |

| MMP-1 | 25 | - |

| MMP-2 | 41 | 1.2 |

| MMP-3 | 157 | 39 |

| MMP-9 | 25 | - |

| MMP-12 | - | 18 |

| MMP-13 | 4 | - |

| Data sourced from "Challenges in Matrix Metalloproteinases Inhibition"[3] |

Experimental Protocols

The characterization of MMP inhibitors like this compound relies on robust enzymatic assays. A widely used method is the Förster Resonance Energy Transfer (FRET)-based assay, which provides a sensitive and continuous measurement of enzyme activity.

Protocol: FRET-Based MMP Inhibition Assay

This protocol describes a typical procedure for determining the IC₅₀ value of a thiol-containing inhibitor like this compound against a specific MMP.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

-

FRET peptide substrate (e.g., 5-FAM/QXL™520 based)

-

Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

This compound (dissolved in an appropriate solvent like DMSO)

-

Known broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation: If the MMP enzyme is in its pro-form, activate it according to the manufacturer's instructions. This often involves incubation with APMA (4-aminophenylmercuric acetate).

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in Assay Buffer to create a range of concentrations for testing. A 4x concentrated stock is often prepared.

-

Assay Setup:

-

To wells of a 96-well plate, add 25 µL of the diluted this compound solutions or control solutions (Assay Buffer for uninhibited control, solvent for vehicle control, GM6001 for positive control).

-

Prepare an "Enzyme Mix" by diluting the activated MMP enzyme to the desired concentration in Assay Buffer.

-

Add 50 µL of the Enzyme Mix to each well.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Prepare a 4x "Substrate Mix" containing the FRET substrate in Assay Buffer.

-

Initiate the enzymatic reaction by adding 25 µL of the Substrate Mix to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (e.g., λex = 490 nm / λem = 520 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

For each concentration of this compound, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol: X-ray Crystallography of MMP-Inhibitor Complexes

While a specific co-crystal structure of this compound with an MMP is not publicly available, this generalized protocol outlines the key steps involved in determining such a structure, which is essential for visualizing the atomic-level interactions between the thiol group and the catalytic zinc.

Procedure:

-

Protein Expression and Purification: Express the catalytic domain of the target human MMP (e.g., MMP-13) in a suitable system like E. coli and purify it to high homogeneity using chromatography techniques.

-

Complex Formation: Incubate the purified MMP with a molar excess of the inhibitor (e.g., this compound) to ensure complete binding.

-

Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) using vapor diffusion methods (sitting-drop or hanging-drop) to obtain well-ordered crystals of the MMP-inhibitor complex.

-

X-ray Diffraction Data Collection:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Expose the crystal to a high-intensity X-ray beam at a synchrotron source.

-

Collect diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine unit cell parameters and reflection intensities.

-

Solve the phase problem using molecular replacement, using a known MMP structure as a search model.

-

Build the inhibitor molecule into the electron density map at the active site.

-

Refine the atomic model of the complex against the experimental data to achieve a high-resolution structure.

-

Affected Signaling Pathways

The inhibition of MMPs by this compound has significant downstream effects on key signaling pathways that drive cancer progression, primarily those involved in angiogenesis and cell migration.

Inhibition of Angiogenesis via the VEGF Pathway

MMPs, particularly MMP-2 and MMP-9, play a critical role in angiogenesis by remodeling the ECM to allow endothelial cell invasion and by releasing pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) from the matrix.[4] By inhibiting MMPs, this compound can disrupt this process. For instance, MMP-1 activity promotes the expression of VEGF Receptor 2 (VEGFR2), and MMP-2 can regulate VEGF expression through pathways involving integrins and PI3K/AKT signaling.[3][5]

Inhibition of Cell Migration via the RhoA/ROCK Pathway

Cell migration and invasion are fundamental to metastasis. The Rho family of small GTPases, including RhoA, are master regulators of the actin cytoskeleton and cell motility. Some signaling pathways, such as those initiated by Transforming Growth Factor-beta (TGF-β), can upregulate MMP-2 and MMP-9 expression via the RhoA/ROCK signaling cascade.[2][6] While this compound acts directly on the MMP enzymes rather than the signaling components, its inhibition of MMP activity is a critical downstream blockade of the pro-migratory effects of these pathways.

Conclusion

This compound exemplifies the targeted design of MMP inhibitors centered on a potent zinc-binding group. Its sulfhydryl moiety provides effective, broad-spectrum chelation of the catalytic zinc ion, leading to the potent inhibition of multiple MMPs involved in cancer progression. Although clinical development did not proceed, the analysis of this compound's quantitative activity, the methods for its characterization, and its impact on critical signaling pathways continue to provide a valuable framework for the ongoing development of selective and safe metalloproteinase inhibitors for therapeutic use.

References

- 1. This compound | C23H41N5O5S | CID 9913881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Statins Suppress TGF-β2-Mediated MMP-2 and MMP-9 Expression and Activation Through RhoA/ROCK Inhibition in Astrocytes of the Human Optic Nerve Head - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MMP-2 Alters VEGF Expression via αVβ3 Integrin-Mediated PI3K/AKT Signaling in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Candidate Angiogenic Inhibitors Processed by Matrix Metalloproteinase 2 (MMP-2) in Cell-Based Proteomic Screens: Disruption of Vascular Endothelial Growth Factor (VEGF)/Heparin Affin Regulatory Peptide (Pleiotrophin) and VEGF/Connective Tissue Growth Factor Angiogenic Inhibitory Complexes by MMP-2 Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Statins Suppress TGF-β2-Mediated MMP-2 and MMP-9 Expression and Activation Through RhoA/ROCK Inhibition in Astrocytes of the Human Optic Nerve Head - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selectivity Profile of Rebimastat

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selectivity profile of Rebimastat (BMS-275231), a second-generation, sulfhydryl-based matrix metalloproteinase (MMP) inhibitor. This compound has been investigated for its potential antineoplastic activity, which is attributed to its ability to selectively inhibit several MMPs.[1] The inhibition of these enzymes interferes with extracellular matrix degradation, a critical process in angiogenesis, tumor growth, invasion, and metastasis.[1][2] This document details the quantitative inhibition data, experimental methodologies for assessing MMP inhibition, and the signaling context of MMP activity.

Data Presentation: this compound Inhibition Profile

The inhibitory activity of this compound against a panel of matrix metalloproteinases is summarized below. The data, presented as IC50 and Ki values, quantify the concentration of this compound required to achieve 50% inhibition of the enzyme's activity (IC50) and the inhibition constant (Ki), respectively. Lower values are indicative of higher potency.

| MMP Target | IC50 (nM) | Ki (nM) | MMP Class |

| MMP-1 (Collagenase-1) | 25 | Not Reported | Collagenase |

| MMP-2 (Gelatinase-A) | 41 | 1.2 | Gelatinase |

| MMP-3 (Stromelysin-1) | 157 | 39 | Stromelysin |

| MMP-8 (Collagenase-2) | Not Reported | Not Reported | Collagenase |

| MMP-9 (Gelatinase-B) | 25 | Not Reported | Gelatinase |

| MMP-12 (Metalloelastase) | Not Reported | 18 | Other |

| MMP-13 (Collagenase-3) | 4 | Not Reported | Collagenase |

| MMP-14 (MT1-MMP) | Selectively Inhibited | Not Reported | Membrane-Type |

Data sourced from "Challenges in Matrix Metalloproteinases Inhibition"[3] and "Matrix Metalloproteinase Inhibitors in Cancer Therapy"[2]. Note: "Selectively Inhibited" for MMP-14 indicates reported inhibition without specific quantitative data available in the cited sources.

Experimental Protocols: Determining MMP Inhibition

The determination of the inhibitory activity of compounds like this compound against MMPs is typically conducted using in vitro enzymatic assays. A common and robust method is the fluorometric inhibition assay, which measures the cleavage of a fluorogenic peptide substrate by the target MMP. The presence of an inhibitor reduces the rate of substrate cleavage, and this reduction is used to calculate the inhibitor's potency (e.g., IC50 value).[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific MMP.

Materials:

-

Recombinant active human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)[5]

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well black microplate[6]

-

Fluorescence microplate reader[6]

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in Assay Buffer. It is crucial to maintain a final solvent concentration (e.g., DMSO) that does not affect enzyme activity, typically below 1%.[5]

-

Enzyme Preparation: If using an inactive pro-MMP, it must first be activated according to the manufacturer's protocol. This often involves incubation with an activating agent like p-aminophenylmercuric acetate (B1210297) (APMA).[4] Dilute the active MMP enzyme to the desired concentration in the Assay Buffer.

-

Assay Setup:

-

Add the prepared this compound dilutions to the wells of the 96-well plate.

-

Include control wells: a "no inhibitor" control (with vehicle) and a "no enzyme" control (for background fluorescence).

-

Add the diluted active MMP enzyme to all wells except the "no enzyme" control.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[5][6]

-

-

Initiate Reaction: Add the fluorogenic MMP substrate to all wells to start the enzymatic reaction.[6]

-

Measurement: Immediately begin measuring the fluorescence intensity kinetically over a specific period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time.[6] The excitation and emission wavelengths will be specific to the fluorophore used in the substrate (e.g., λex = 490 nm / λem = 520 nm).[7]

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the rate of reaction for each this compound concentration.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited (vehicle) control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

-

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates the general workflow for determining the IC50 value of an MMP inhibitor.

Caption: Workflow for determining MMP inhibitor IC50 values.

MMPs are key players in the tumor microenvironment, where they contribute to cancer progression through the degradation of the extracellular matrix (ECM) and the activation of various signaling pathways. The diagram below provides a simplified overview of the role of MMPs in this context.

Caption: Simplified signaling pathway of MMPs in cancer.

References

- 1. Facebook [cancer.gov]

- 2. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Preclinical Profile of Rebimastat: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebimastat (formerly BMS-275291) is a broad-spectrum, orally bioavailable inhibitor of matrix metalloproteinases (MMPs).[1] Developed by Bristol-Myers Squibb, it was investigated for its potential as an anti-cancer agent due to its ability to target key enzymes involved in tumor growth, invasion, angiogenesis, and metastasis.[1] Although promising in preclinical studies, its clinical development was halted due to dose-limiting toxicities.[2] This technical guide provides a comprehensive overview of the preclinical studies of this compound in various cancer models, focusing on its mechanism of action, efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound is a non-hydroxamate, sulfhydryl-based MMP inhibitor.[2][3] Its primary mechanism of action involves the chelation of the zinc ion within the active site of several MMPs, thereby inhibiting their enzymatic activity.[1] MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of the extracellular matrix (ECM).[1] In the context of cancer, MMPs facilitate tumor progression by breaking down physical barriers, allowing for local invasion and distant metastasis. They also play a crucial role in angiogenesis by remodeling the ECM to support the formation of new blood vessels that supply tumors with nutrients and oxygen.[1]

This compound was designed to be a broad-spectrum inhibitor, targeting a range of MMPs implicated in cancer progression. Unlike earlier hydroxamate-based MMP inhibitors, this compound was developed to spare a class of related metalloproteinases known as sheddases, which was hypothesized to reduce the musculoskeletal toxicity observed with other MMP inhibitors.[2][3]

Signaling Pathways

The inhibition of MMPs by this compound disrupts several critical signaling cascades that promote cancer progression. By blocking the degradation of the extracellular matrix, this compound interferes with the initial steps of tumor cell invasion and metastasis. Furthermore, by inhibiting MMPs involved in angiogenesis, such as MMP-2 and MMP-9, this compound can suppress the formation of new blood vessels, thereby limiting tumor growth. The diagram below illustrates the central role of MMPs in these processes and the point of intervention for this compound.

References

Rebimastat and Its Impact on Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Extracellular Matrix in Cancer Progression

The extracellular matrix (ECM) is a dynamic and complex network of macromolecules that provides structural and biochemical support to surrounding cells.[1] In healthy tissues, the ECM is in a state of controlled equilibrium, with balanced synthesis and degradation maintaining tissue homeostasis. However, in the context of cancer, this balance is disrupted.[2] Tumor cells and associated stromal cells secrete a host of enzymes that remodel the ECM, a process critical for tumor growth, invasion, and metastasis.[2][3]

Among the key drivers of this pathological remodeling are the Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases capable of degrading virtually all ECM components.[4] Elevated levels of specific MMPs, such as the gelatinases (MMP-2, MMP-9) and collagenases (MMP-1), are strongly correlated with tumor aggressiveness and poor patient prognosis.[5] By breaking down the physical barriers of the basement membrane and interstitial matrix, MMPs pave the way for cancer cells to invade surrounding tissues, enter the vasculature (intravasation), and establish distant secondary tumors (extravasation and metastasis).[5] Furthermore, MMPs contribute to tumor progression by promoting angiogenesis, the formation of new blood vessels necessary to supply the growing tumor with nutrients and oxygen.[3]

This central role of MMPs in cancer progression identified them as a prime therapeutic target. Rebimastat (BMS-275291) emerged from these efforts as a second-generation, broad-spectrum MMP inhibitor designed to halt ECM degradation and thereby impede cancer progression.[4][6] This guide provides a detailed technical overview of this compound, its mechanism of action, its quantified effects on ECM remodeling, and the experimental protocols used to evaluate its efficacy.

This compound (BMS-275291): Mechanism of Action

This compound is an orally bioavailable, sulfhydryl-based small molecule inhibitor.[5] Its primary mechanism of action is the potent, reversible inhibition of a range of MMPs. The molecule's sulfhydryl group (-SH) acts as a zinc-binding moiety, chelating the essential Zn²⁺ ion within the catalytic domain of the MMP active site.[4] This binding event blocks the enzyme's proteolytic activity, preventing it from cleaving its ECM substrates.

This compound was designed as a broad-spectrum inhibitor, targeting several MMPs implicated in cancer progression, including:

-

Collagenases: MMP-1, MMP-8, MMP-13

-

Gelatinases: MMP-2, MMP-9

-

Matrilysins: MMP-7

-

Membrane-Type MMPs: MMP-14 (MT1-MMP)[4]

A key design feature of this compound was its relative selectivity, aiming to spare a class of related metalloproteinases known as "sheddases" (e.g., ADAMs).[5] Inhibition of sheddases by earlier, first-generation MMP inhibitors was hypothesized to be responsible for dose-limiting side effects like musculoskeletal toxicity.[5] By preventing MMP-mediated degradation of the ECM, this compound was developed to inhibit the foundational processes of tumor invasion, metastasis, and angiogenesis.[4]

Quantitative Data on this compound's Efficacy

Preclinical and early-phase clinical studies generated quantitative data demonstrating this compound's biological activity. The following tables summarize these findings.

Table 1: In Vitro Potency of this compound

| Target Enzyme | Inhibitory Potency (IC50/Ki) | Citation(s) |

| MMP-1 | Potent inhibitor in the nanomolar (nM) range | [5] |

| MMP-2 | Potent inhibitor in the nanomolar (nM) range | [5] |

| MMP-7 | Potent inhibitor in the nanomolar (nM) range | [5] |

| MMP-9 | Potent inhibitor in the nanomolar (nM) range | [5] |

| MMP-14 | Potent inhibitor in the nanomolar (nM) range | [5] |

| Note: Specific IC50 values are not consistently reported in publicly available literature, but sources confirm potency is in the nanomolar range. |

Table 2: Preclinical and Clinical Efficacy of this compound

| Model / Study Type | Key Endpoint | Treatment Details | Quantitative Outcome | Citation(s) |

| Murine Angiogenesis Model | Endothelial Cell Migration | 30-90 mg/kg, oral, once daily for 7 days | 40% to 58% dose-dependent reduction in migration into Matrigel plugs. | |

| B16BL6 Murine Metastasis Model | Lung Metastases | Oral administration | Dose-dependent reduction in the number of lung metastases vs. vehicle. | [5] |

| Phase I Clinical Trial | Pharmacodynamics | 1200 mg/day, oral | Mean trough plasma concentration exceeded the in vitroIC80 for MMP-2 and IC90 for MMP-9 . | [5] |

| Human Wound Angiogenesis Assay | Time to Vascularization | On-treatment vs. Pre-treatment | 16% reduction (1.3-day delay) in median time to reach target vascular score. |

Signaling Pathways and Logical Relationships

This compound's effect is a direct biochemical inhibition that leads to downstream biological consequences. The following diagrams illustrate the targeted pathway and a logical overview of its effects.

Caption: Mechanism of this compound in preventing ECM remodeling and subsequent tumor progression.

Experimental Protocols

The evaluation of this compound's effect on ECM remodeling relies on several key experimental methodologies.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique assesses the functional enzymatic activity of gelatinases.

Methodology:

-

Sample Preparation: Conditioned media from cell cultures or protein lysates from tissues are prepared. For conditioned media, cells are often cultured in serum-free media for 24-48 hours to prevent interference from serum proteases. The media is then collected, centrifuged to remove cellular debris, and concentrated.

-

Polyacrylamide Gel Electrophoresis (PAGE): Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel co-polymerized with a gelatin substrate (e.g., 1 mg/mL). Electrophoresis is carried out under non-denaturing conditions (no boiling) at a constant voltage (e.g., 150V) to separate proteins by size.

-

Enzyme Renaturation: After electrophoresis, the gel is washed twice for 30 minutes in a washing buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature.

-

Enzymatic Digestion: The gel is then submerged in an incubation buffer (containing Tris-HCl, NaCl, and CaCl₂) and incubated at 37°C for 18-24 hours. During this time, the renatured MMPs digest the gelatin in their vicinity.

-

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue R-250 for 30-60 minutes and subsequently destained. Areas of gelatin degradation by MMPs will appear as clear, unstained bands against a dark blue background. Pro-MMP-9 (92 kDa) and pro-MMP-2 (72 kDa) are common bands observed.

Caption: Standard experimental workflow for Gelatin Zymography.

In Vivo Matrigel Plug Angiogenesis Assay

This assay is a standard in vivo method to quantify the formation of new blood vessels.

Methodology:

-

Matrigel Preparation: Growth factor-reduced Matrigel is thawed on ice. A pro-angiogenic stimulus, such as Vascular Endothelial Growth Factor (VEGF) or Basic Fibroblast Growth Factor (bFGF), is mixed into the liquid Matrigel. The test compound (this compound) or vehicle control can be included directly in the mix or administered systemically to the animals.[6]

-

Subcutaneous Injection: The Matrigel mixture (typically 0.3-0.5 mL) is injected subcutaneously into the flank of an immunodeficient mouse using a pre-chilled syringe. At body temperature, the Matrigel rapidly polymerizes to form a solid plug.

-

Treatment Period: If not included in the plug, this compound or vehicle is administered to the mice daily (e.g., via oral gavage) for the duration of the experiment, typically 7-14 days.

-

Plug Excision and Processing: After the treatment period, the mice are euthanized, and the Matrigel plugs are surgically excised. The plugs are fixed in formalin, processed, and embedded in paraffin (B1166041) for histological analysis.

-

Quantification of Angiogenesis: The paraffin-embedded plugs are sectioned and stained. Angiogenesis is quantified by:

-

Immunohistochemistry (IHC): Staining for an endothelial cell marker like CD31 or CD34 to identify newly formed blood vessels. The microvessel density can then be calculated.

-

Hemoglobin Measurement: The amount of hemoglobin in the plug can be measured using a colorimetric assay (e.g., Drabkin's reagent) as an index of overall blood perfusion.

-

Caption: Experimental workflow for the in vivo Matrigel Plug Angiogenesis Assay.

Western Blotting for ECM Protein and MMP Expression

Western blotting is used to detect and quantify the levels of specific proteins, such as MMPs or ECM components like fibronectin and laminin, in tissue or cell lysates.

Methodology:

-

Protein Extraction: Tissues are homogenized in an ice-cold extraction buffer containing protease inhibitors to prevent protein degradation. Cells are lysed using a similar buffer. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.

-

Protein Quantification: The total protein concentration of each sample is determined using a standard assay, such as the Bradford or BCA assay, to ensure equal loading onto the gel.

-

SDS-PAGE: An equal amount of protein for each sample is mixed with Laemmli buffer, boiled to denature the proteins, and loaded onto a polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (typically PVDF or nitrocellulose), which provides a solid support for antibody binding.

-

Immunoblotting:

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-MMP-9 or anti-Collagen IV).

-

Secondary Antibody: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). This antibody binds to the primary antibody.

-

-

Detection: The membrane is incubated with a chemiluminescent substrate that reacts with the HRP enzyme, producing light. The signal is captured on X-ray film or with a digital imager. The intensity of the resulting band corresponds to the amount of the target protein.

Clinical Development and Conclusion

This compound (BMS-275291) progressed to Phase II and III clinical trials for cancers including non-small cell lung cancer and breast cancer.[6] A Phase I study established a recommended Phase II dose of 1200 mg/day, at which plasma concentrations were sufficient to inhibit target MMPs without the dose-limiting joint toxicity seen in earlier inhibitors.[5]

Despite the strong preclinical rationale and evidence of target engagement in early trials, this compound, like many other broad-spectrum MMPIs of its era, ultimately failed to demonstrate a significant improvement in patient survival in late-stage clinical trials. The clinical development of this compound was subsequently halted.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A phase I study of oral BMS-275291, a novel nonhydroxamate sheddase-sparing matrix metalloproteinase inhibitor, in patients with advanced or metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BMS-275291. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medkoo.com [medkoo.com]

- 6. This compound|CAS 259188-38-0|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]

Understanding the Pharmacokinetics of Oral Matrix Metalloproteinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Rebimastat is an investigational drug that was discontinued. As such, detailed public-facing pharmacokinetic data and experimental protocols are limited. This guide provides a comprehensive overview of the pharmacokinetic principles of oral matrix metalloproteinase inhibitors (MMPIs), drawing parallels from related compounds where specific data for this compound is not available.

Introduction to this compound and Matrix Metalloproteinase Inhibition

This compound is a second-generation, sulfhydryl-based matrix metalloproteinase inhibitor (MMPI) designed to target enzymes crucial for cancer progression.[1] By selectively inhibiting several MMPs, including MMP-1, -2, -8, -9, and -14, this compound was developed to impede extracellular matrix degradation, a process vital for angiogenesis, tumor growth, invasion, and metastasis.[1][2] The rationale behind oral administration is to provide a convenient and systemic delivery route for chronic cancer therapy. Understanding the absorption, distribution, metabolism, and excretion (ADME) of oral MMPIs is paramount for optimizing their therapeutic potential and minimizing toxicity. Although promising in preclinical studies, the clinical development of this compound was halted due to adverse effects and a lack of significant clinical benefit.[1]

Mechanism of Action and Relevant Signaling Pathways

Matrix metalloproteinases are zinc-dependent endopeptidases that remodel the extracellular matrix (ECM).[1] In the context of cancer, elevated MMP activity facilitates tumor progression. This compound, through its sulfhydryl group, binds to the zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity.[1] This inhibition disrupts key signaling pathways involved in cancer metastasis.

MMPs are involved in multiple signaling pathways that promote cancer progression. For instance, MMP-1 can activate downstream pro-oncogenic pathways involving VEGF, EGF, and CXCL-12, which in turn activate metabolic-related transcription factors and pathways like HIF-1, MAPK, and ERK.[3] MMP-2 overexpression is linked to cancer aggressiveness and can be induced by the Notch 1 signaling pathway, leading to an epithelial-mesenchymal transition (EMT) and chemoresistance.[3] Furthermore, the NF-κB and STAT3 signaling pathways can induce MMP-9 expression, contributing to metastasis and chemoresistance.[3]

Pharmacokinetic Profile of Oral MMPIs

Due to the limited availability of specific pharmacokinetic data for this compound, this section summarizes data from other orally administered MMPIs, such as Marimastat (B1683930) and Prinomastat, to provide a representative profile for this class of drugs.

Data Presentation

| Parameter | Marimastat | Prinomastat | General Remarks for Oral MMPIs |

| Dose | 25-800 mg (single dose); 50-200 mg BID (repeat dose)[4] | 1-100 mg BID[5] | Dosing varies significantly based on potency and toxicity. |

| Tmax (hours) | 1.5 - 3[4] | Not explicitly stated | Generally rapid absorption is observed. |

| Cmax | Dose-proportional up to 200 mg[4] | Not explicitly stated | Peak plasma concentrations are typically dose-dependent. |

| AUC | Approximately proportional to dose up to 200 mg[4] | Not explicitly stated | Drug exposure tends to increase with the dose. |

| Half-life (t½) | 8 - 10 hours[4] | Not explicitly stated | A moderate half-life often supports twice-daily dosing. |

| Elimination | 1.7-3.2% of the administered dose is found unchanged in urine within 24 hours.[4] | Not explicitly stated | Primarily non-renal routes of elimination are common. |

| Accumulation | Some accumulation is observed with repeated dosing, as expected to reach a steady state.[4] | Not explicitly stated | Predictable accumulation based on the half-life. |

Experimental Protocols for Pharmacokinetic Studies

The following outlines a general methodology for conducting a Phase I clinical trial to assess the pharmacokinetics of an oral MMPI, based on protocols for similar drugs.

Study Design

A typical Phase I study would be a dose-escalation trial in healthy volunteers or patients with advanced cancer.[4][5] The primary objectives would be to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the pharmacokinetic profile. The study would likely involve single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.

Dosing Regimen

In a SAD study, subjects would receive a single oral dose of the investigational drug. In a MAD study, subjects would receive the drug for a specified period (e.g., 7-28 days) to assess steady-state pharmacokinetics and long-term safety.[4][5]

Sample Collection and Analysis

Blood samples would be collected at predefined time points before and after drug administration to determine the plasma concentration of the drug and any major metabolites over time. Urine samples may also be collected to assess renal clearance.[4] Validated analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), would be used to quantify the drug concentrations.

Pharmacokinetic Parameter Calculation

From the plasma concentration-time data, the following key pharmacokinetic parameters would be calculated using non-compartmental analysis:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t½ (Half-life): The time required for the plasma concentration to decrease by half.

-

CL/F (Apparent Total Clearance): The volume of plasma cleared of the drug per unit of time.

-

Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Challenges and Future Directions

The development of oral MMPIs has been challenging, primarily due to issues with musculoskeletal toxicity and a lack of demonstrated efficacy in late-stage clinical trials.[6] The toxicity has been attributed to the off-target inhibition of other metalloproteinases, such as ADAMs (a disintegrin and metalloproteinase).[7]

Future efforts in this area should focus on developing more selective inhibitors that target specific MMPs implicated in cancer progression while sparing those with protective functions. A deeper understanding of the pharmacokinetic/pharmacodynamic (PK/PD) relationship is also crucial for optimizing dosing strategies to maximize efficacy and minimize adverse events. The integration of biomarkers to identify patient populations most likely to respond to MMPI therapy will be essential for the successful clinical development of this class of drugs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. Matrix Metalloproteinases in Chemoresistance: Regulatory Roles, Molecular Interactions, and Potential Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor marimastat in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigations of Rebimastat for Non-Cancerous Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rebimastat (BMS-275291) is a second-generation, sulfhydryl-based, broad-spectrum matrix metalloproteinase (MMP) inhibitor with a potential therapeutic role beyond its initial investigation in oncology. While extensive clinical data for non-cancerous applications are limited, the known mechanism of action of this compound and the established role of MMPs in the pathophysiology of various inflammatory and fibrotic diseases suggest a strong rationale for its exploration in these areas. This technical guide provides a comprehensive overview of the foundational knowledge surrounding this compound, including its inhibitory profile and clinical pharmacokinetics derived from oncology trials. Due to the scarcity of public data on this compound in non-cancerous models, this guide supplements with detailed experimental protocols and preclinical data from other selective MMP inhibitors in relevant disease models, such as rheumatoid arthritis and fibrosis. This approach offers a robust framework for designing and evaluating future investigations of this compound and other selective MMP inhibitors in non-oncology indications.

Introduction to this compound and Matrix Metalloproteinases

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation and remodeling of the extracellular matrix (ECM).[1] Dysregulation of MMP activity is a key pathological feature in numerous diseases characterized by inflammation and tissue remodeling, including rheumatoid arthritis, osteoarthritis, and fibrosis. This compound was developed as a selective inhibitor of several MMPs, including MMP-1, -2, -8, -9, and -14, with the aim of mitigating the pathological consequences of excessive ECM degradation.[2] A significant advantage of this compound, a non-hydroxamate inhibitor, is its design to spare sheddases, a class of closely related metalloproteinases. Inhibition of sheddases is hypothesized to be linked to the dose-limiting joint toxicities observed with earlier hydroxamate-based MMP inhibitors.[3][4]

This compound: Known Quantitative Data

The majority of publicly available quantitative data for this compound originates from its investigation in oncology. These data, however, provide crucial insights into its pharmacokinetic profile and safety, which are essential for designing studies in non-cancerous indications.

Table 1: In Vitro Inhibitory Profile of this compound (BMS-275291)

| MMP Target | IC50 (in vitro) | Reference |

| MMP-2 | Exceeded by mean Cmin at 1200 mg/day dose | [3][5] |

| MMP-9 | Exceeded by mean Cmin at 1200 mg/day dose | [3][5] |

Note: Specific IC50 values are not detailed in the provided search results, but clinical studies aimed to achieve plasma concentrations exceeding these values.

Table 2: Pharmacokinetic Parameters of this compound (BMS-275291) in a Phase I Oncology Study

| Parameter | Value (at 1200 mg/day dose) | Unit | Reference |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 4 | hours | [5] |

| Mean Minimum Plasma Concentration (Cmin) | 158 | ng/mL | [5] |

| Accumulation Index | ~1 | - | [5] |

Experimental Protocols

Clinical Protocol: Phase I Study of Oral this compound (BMS-275291) in Patients with Advanced or Metastatic Cancer[3][5]

-

Study Design: Open-label, single-arm, dose-escalation Phase I study.

-

Patient Population: Patients with advanced or metastatic cancer.

-

Dosing Regimen: Once-daily oral administration of BMS-275291 with dose escalation from 600 to 2400 mg/day.

-

Pharmacokinetic Sampling: Performed on days 1, 15, and 29 at 0, 0.5, 1, 2, 4, 6, 8, and 24 hours after dosing.

-

Safety and Toxicity Assessment: Monitoring for adverse events, with a focus on joint toxicity.

-

Biomarker Assessment: Measurement of serum concentrations of TNF-α and TNF-α-RII as potential markers of sheddase activity.

-

Tumor Assessment: Radiological tumor assessment performed every 8 weeks.

Preclinical Protocol Example: Batimastat (B1663600) in a Mouse Model of Bleomycin-Induced Pulmonary Fibrosis[6]

-

Animal Model: Mice intranasally instilled with bleomycin (B88199) (0.5 mg in 100 µL per mouse) to induce pulmonary fibrosis.

-

Treatment Group: Batimastat (30 mg/kg) administered by intraperitoneal injection 24 hours and 1 hour before bleomycin instillation, and then daily.

-

Control Group: Vehicle alone administered following the same schedule.

-

Study Duration: 15 days.

-

Outcome Measures:

-

Histopathology: Examination of lung tissue for evidence of fibrosis.

-

Biochemical Analysis: Measurement of lung hydroxyproline (B1673980) levels as a marker of collagen deposition.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis:

-

Cell counts (macrophages and lymphocytes).

-

Active transforming growth factor-beta (TGF-β) levels.

-

MMP-2 and MMP-9 activity.

-

Tissue inhibitor of metalloproteinase-1 (TIMP-1) levels.

-

-

Table 3: Example Preclinical Data for Batimastat in Bleomycin-Induced Pulmonary Fibrosis

| Outcome Measure | Bleomycin + Vehicle | Bleomycin + Batimastat | Result | Reference |

| Lung Hydroxyproline | Increased | Significantly Reduced | Batimastat reduced collagen deposition. | [6] |

| BAL Macrophage Count | Increased | Prevented Increase | Batimastat reduced inflammatory cell influx. | [6] |

| BAL Lymphocyte Count | Increased | Prevented Increase | Batimastat reduced inflammatory cell influx. | [6] |

| BAL MMP-2 Activity | Increased | Reduced | Batimastat inhibited MMP-2 activity. | [6] |

| BAL MMP-9 Activity | Increased | Reduced | Batimastat inhibited MMP-9 activity. | [6] |

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways involving MMPs is critical to elucidating the therapeutic potential of this compound. The following diagrams illustrate key pathways and a hypothetical experimental workflow for evaluating an MMP inhibitor in a non-cancerous disease model.

Future Directions and Conclusion

The initial investigations into this compound, primarily within the oncology space, have provided a solid foundation for its potential application in non-cancerous diseases. The favorable safety profile, particularly the lack of significant joint-related side effects at clinically relevant exposures, is a promising indicator for its use in chronic inflammatory and fibrotic conditions where long-term treatment may be necessary.

Future research should focus on conducting rigorous preclinical studies of this compound in validated animal models of diseases such as rheumatoid arthritis, osteoarthritis, idiopathic pulmonary fibrosis, and liver fibrosis. These studies will be instrumental in establishing a proof-of-concept, defining efficacious dose ranges, and identifying relevant pharmacodynamic biomarkers. The experimental protocols and data from other selective MMP inhibitors presented in this guide offer a clear roadmap for these future investigations.

References

- 1. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. A phase I study of oral BMS-275291, a novel nonhydroxamate sheddase-sparing matrix metalloproteinase inhibitor, in patients with advanced or metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Inhibition of bleomycin-induced pulmonary fibrosis in mice by the matrix metalloproteinase inhibitor batimastat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocol for In Vitro MMP Inhibition Assay Using Rebimastat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Under physiological conditions, MMPs are involved in processes such as tissue remodeling, wound healing, and angiogenesis. However, their dysregulation is implicated in various pathologies, including cancer metastasis and invasion. Rebimastat (also known as BMS-275291) is a broad-spectrum, second-generation matrix metalloproteinase inhibitor (MMPI).[1][2] It functions as a sulfhydryl-based compound that chelates the catalytic zinc ion within the active site of several MMPs, thereby inhibiting their proteolytic activity.[2] Preclinical studies have demonstrated that this compound is a potent inhibitor of several MMPs, including MMP-1, MMP-2, MMP-7, MMP-9, and MMP-14, with inhibitory concentrations in the nanomolar range.[3][4] This document provides a detailed protocol for assessing the in vitro inhibitory activity of this compound against various MMPs using a fluorometric assay.

Principle of the Assay

The most common method for determining MMP inhibition in vitro is a fluorometric assay utilizing a fluorescence resonance energy transfer (FRET) peptide substrate. This substrate consists of a fluorophore and a quencher molecule linked by a short peptide sequence that is specifically recognized and cleaved by the MMP of interest. In the intact substrate, the fluorescence of the fluorophore is suppressed by the quencher. Upon enzymatic cleavage by an active MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. The rate of this increase is proportional to the MMP activity. By introducing an inhibitor like this compound, the enzymatic activity is reduced, resulting in a decreased rate of fluorescence increase. The potency of the inhibitor is typically quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Data Presentation

A critical aspect of evaluating an MMP inhibitor is to determine its potency and selectivity across a panel of different MMPs. The IC50 values for this compound against its target MMPs should be determined and presented in a clear, tabular format for easy comparison.

| MMP Isoform | This compound IC50 (nM) |

| MMP-1 | [Insert experimentally determined value] |

| MMP-2 | [Insert experimentally determined value] |

| MMP-3 | [Insert experimentally determined value] |

| MMP-8 | [Insert experimentally determined value] |

| MMP-9 | [Insert experimentally determined value] |

| MMP-13 | [Insert experimentally determined value] |

| MMP-14 | [Insert experimentally determined value] |

Experimental Protocols

This section provides a detailed methodology for determining the inhibitory activity of this compound against a specific MMP using a fluorometric assay.

Materials and Reagents

-

This compound (BMS-275291)

-

Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-9, etc.)

-

Fluorogenic MMP substrate (FRET peptide specific for the MMP being tested)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with appropriate excitation/emission filters

-

Multichannel pipettes

-

Incubator set to 37°C

Experimental Workflow Diagram

Caption: Experimental workflow for the in vitro MMP inhibition assay.

Step-by-Step Protocol

-

Reagent Preparation:

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

This compound Serial Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to obtain a range of concentrations to be tested. It is recommended to perform a wide range of dilutions initially (e.g., from 1 nM to 100 µM) to determine the approximate IC50, followed by a narrower range for a more precise determination. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤ 1%) to avoid solvent effects on enzyme activity.

-

MMP Enzyme Solution: Dilute the recombinant MMP enzyme to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

FRET Substrate Solution: Prepare the FRET peptide substrate solution by diluting the stock in Assay Buffer to the final working concentration (typically at or near the Km value for the specific MMP).

-

-

Assay Procedure:

-

In a 96-well black microplate, add the serially diluted this compound solutions. Include appropriate controls:

-

Positive Control (100% activity): MMP enzyme without any inhibitor (add Assay Buffer with the same final DMSO concentration as the inhibitor wells).

-

Negative Control (0% activity): Assay Buffer and substrate without the MMP enzyme.

-

-

Add the diluted MMP enzyme solution to all wells except the negative control wells.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow this compound to bind to the MMP enzyme.

-

Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

-

Immediately place the microplate into a fluorescence microplate reader pre-set to 37°C and the appropriate excitation and emission wavelengths for the chosen FRET substrate.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically, with readings taken every 1-5 minutes for a period of 30-60 minutes.

-

For each this compound concentration and the positive control, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V₀ of inhibitor well / V₀ of positive control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.

-

Mechanism of Action of this compound

This compound is a competitive inhibitor that targets the active site of MMPs. The key structural feature of this compound is its sulfhydryl group, which acts as a zinc-binding group (ZBG). This ZBG coordinates with the catalytic zinc ion (Zn²⁺) located in the active site of the MMP enzyme. This binding event prevents the substrate from accessing the active site, thereby inhibiting the proteolytic activity of the enzyme.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound as an MMP inhibitor.

Conclusion

The protocol described in this application note provides a robust and reliable method for the in vitro evaluation of this compound as an MMP inhibitor. By following this detailed procedure, researchers can accurately determine the inhibitory potency and selectivity of this compound against a panel of MMPs, which is essential for its characterization in drug discovery and development programs. The provided diagrams and data presentation templates are intended to facilitate experimental planning and reporting.

References

- 1. A phase I study of oral BMS-275291, a novel nonhydroxamate sheddase-sparing matrix metalloproteinase inhibitor, in patients with advanced or metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Inhibition of angiogenesis and metastasis in two murine models by the matrix metalloproteinase inhibitor, BMS-275291 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rebimastat in Cell-Based Invasion Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular invasion is a fundamental process in cancer metastasis, involving the migration of cancer cells through the extracellular matrix (ECM) and basement membranes.[1] A critical family of enzymes involved in this process is the matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases responsible for degrading ECM components.[2][3] Rebimastat is a broad-spectrum MMP inhibitor that has been investigated for its potential to block cancer cell invasion and metastasis.[4] These application notes provide a comprehensive guide to utilizing this compound in cell-based invasion assays, including its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action of this compound

This compound functions by chelating the zinc ion within the active site of MMPs, thereby inhibiting their enzymatic activity.[2][5] It exhibits inhibitory activity against a range of MMPs, including MMP-1, -2, -3, -8, -9, -13, and -14.[4] By blocking the action of these MMPs, this compound prevents the degradation of the ECM, which is a crucial step for cancer cells to invade surrounding tissues and metastasize to distant organs.[1][6] MMPs such as MMP-2, -9, and -14 are particularly implicated in the degradation of the basal lamina of blood vessels, facilitating tumor cell extravasation.[1][4]

Signaling Pathway of MMPs in Cell Invasion and Inhibition by this compound

The expression and activity of MMPs are regulated by complex signaling pathways often initiated by growth factors, cytokines, and interaction with the tumor microenvironment. These signaling cascades can lead to the transcriptional upregulation of MMP genes. Once synthesized, MMPs are secreted as inactive zymogens (pro-MMPs) and require activation, a process that can also be influenced by other proteases, including other MMPs.[4] this compound acts as a direct inhibitor of the activated MMPs.

Quantitative Data Summary

The efficacy of this compound can be quantified by determining its IC50 value, which is the concentration of the inhibitor required to reduce the invasive activity of cells by 50%. The IC50 can vary depending on the cell line and experimental conditions.

| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |

| Various Cancer Cell Lines | In vitro proliferation/cytotoxicity | Varies (µM) | IC50 values are cell line dependent. | [7][8][9][10][11] |

| Human Fibrosarcoma (HT-1080) | Invasion Assay | To be determined empirically | Expected dose-dependent inhibition of invasion. | [12] |

| Breast Cancer (MDA-MB-231) | Invasion Assay | To be determined empirically | Expected dose-dependent inhibition of invasion. | [13] |

| Prostate Cancer (LNCaP) | Invasion Assay | To be determined empirically | Expected dose-dependent inhibition of invasion. | [14][15] |

Experimental Protocol: Cell-Based Invasion Assay Using this compound

This protocol is based on the widely used Transwell or Boyden chamber assay.[12][16][17]

Materials and Reagents

-

This compound (appropriate solvent, e.g., DMSO)

-

Cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Bovine Serum Albumin (BSA)

-

Cell culture inserts (e.g., 8 µm pore size) for 24-well plates[12][13]

-

Matrigel™ Basement Membrane Matrix or similar ECM component[12]

-

24-well tissue culture plates

-

Sterile pipette tips, tubes, and plates

-

Cotton swabs

-

Fixation solution (e.g., methanol (B129727), paraformaldehyde)

-

Staining solution (e.g., Crystal Violet, Toluidine Blue)[12][16]

-

Microscope with imaging capabilities

Experimental Workflow

Detailed Protocol

1. Preparation of ECM-Coated Inserts

-

Thaw Matrigel™ on ice overnight.

-

Dilute Matrigel™ with cold, serum-free cell culture medium to a final concentration of 200 µg/mL.

-

Carefully add 100 µL of the diluted Matrigel™ solution to the center of the apical side of the cell culture inserts.

-

Incubate the plates at 37°C for 2-3 hours to allow the gel to solidify.

-

Gently remove any remaining liquid from the inserts before use, being careful not to disturb the Matrigel™ layer.

2. Cell Preparation and Seeding

-

Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium.[13]

-

On the day of the assay, harvest the cells using a non-enzymatic cell dissociation buffer or trypsin.

-

Resuspend the cells in serum-free medium at a concentration of 5 x 10^4 to 1 x 10^5 cells/mL.

-

Prepare different concentrations of this compound in serum-free medium. Include a vehicle control (e.g., DMSO).

-

Add the this compound or vehicle control to the cell suspension and incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C.

-

Add 500 µL of the cell suspension containing this compound or vehicle to the upper chamber of the ECM-coated inserts.

3. Invasion Assay

-

To the lower chamber of the 24-well plate, add 750 µL of cell culture medium containing a chemoattractant, such as 10% FBS.[12]

-

Carefully place the inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.

-

Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized for your specific cell line.

4. Staining and Quantification

-

After incubation, carefully remove the inserts from the wells.

-

Use a cotton swab to gently remove the non-invading cells and the Matrigel™ from the upper surface of the membrane.[12][16]

-

Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.[12]

-

Stain the cells by immersing the inserts in a 0.2% Crystal Violet solution for 5-10 minutes.[16]

-

Gently wash the inserts in water to remove excess stain and allow them to air dry.

-

Image the stained cells on the underside of the membrane using a microscope.

-

Quantify the number of invading cells by counting the cells in several random fields of view and calculating the average.[14][18] The results can be expressed as the percentage of invasion relative to the vehicle control.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no cell invasion in the control group | - Insufficient incubation time.- Pore size of the insert is too small for the cell type.- Chemoattractant is not effective.- Cell density is too low. | - Optimize incubation time (24-72 hours).- Use inserts with a larger pore size (e.g., 8 µm for most cancer cells).[13]- Use a higher concentration of FBS or a different chemoattractant.- Increase the number of cells seeded. |

| High background (cells on top of the membrane) | - Incomplete removal of non-invading cells. | - Be thorough but gentle when swabbing the top of the membrane. Use a second swab if necessary.[12] |

| Uneven cell invasion across the membrane | - Uneven coating of the ECM.- Air bubbles trapped under the insert. | - Ensure the ECM solution is spread evenly and allowed to solidify completely.- Check for and remove any air bubbles when placing the insert into the well. |

| High variability between replicates | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the plate. | - Ensure a homogenous cell suspension and accurate pipetting.- Use at least triplicate wells for each condition.[13]- Avoid using the outer wells of the plate if edge effects are suspected. |

Conclusion

This compound is a valuable tool for studying the role of MMPs in cancer cell invasion. By utilizing the protocols and guidelines outlined in these application notes, researchers can effectively employ this compound in cell-based invasion assays to investigate its anti-invasive properties and elucidate the mechanisms of cancer metastasis. Careful optimization of experimental conditions for each specific cell line is crucial for obtaining reliable and reproducible results.

References

- 1. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. corning.com [corning.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An In Vitro Inverted Vertical Invasion Assay to Avoid Manipulation of Rare or Sensitive Cell Types [jcancer.org]

- 18. researchgate.net [researchgate.net]

Application of Rebimastat in Gelatin Zymography for Determining Matrix Metalloproteinase (MMP) Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction